Cas no 2639371-35-8 (rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate)

rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2639371-35-8
- EN300-27728674
- rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate
-
- インチ: 1S/C14H19N3O3/c1-14(2,3)20-13(19)12-11(17-10(18)8-16-12)9-5-4-6-15-7-9/h4-7,11-12,16H,8H2,1-3H3,(H,17,18)/t11-,12+/m0/s1
- InChIKey: IJHSKMHLLJAGGO-NWDGAFQWSA-N
- ほほえんだ: O(C(C)(C)C)C([C@H]1[C@H](C2C=NC=CC=2)NC(CN1)=O)=O
計算された属性
- せいみつぶんしりょう: 277.14264148g/mol
- どういたいしつりょう: 277.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27728674-1g |
rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate |
2639371-35-8 | 1g |
$0.0 | 2023-09-10 | ||
Enamine | EN300-27728674-1.0g |
rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate |
2639371-35-8 | 95.0% | 1.0g |
$0.0 | 2025-03-19 |
rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylateに関する追加情報
Introducing Rac-Tert-butyl (2R,3S)-5-Oxo-3-(Pyridin-3-yl)piperazine-2-Carboxylate (CAS No. 2639371-35-8): A Novel Compound with Implications in Modern Medicinal Chemistry
The compound Rac-Tert-butyl (2R,3S)-5-Oxo-3-(Pyridin-3-yl)piperazine-2-Carboxylate, identified by its CAS number 2639371-35-8, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its complex piperazine core and pyridine substituent, has garnered attention for its potential applications in the development of therapeutic agents. The stereochemistry defined by the (2R,3S) configuration and the presence of a tert-butyl group contribute to its unique pharmacological profile, making it a subject of intense research interest.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of piperazine derivatives due to their diverse biological activities. Piperazines are known for their ability to modulate various neurotransmitter systems, making them valuable candidates for drugs targeting neurological and psychiatric disorders. The specific substitution pattern in Rac-Tert-butyl (2R,3S)-5-Oxo-3-(Pyridin-3-yl)piperazine-2-Carboxylate enhances its interactions with biological targets, potentially leading to improved efficacy and selectivity.
The pyridin-3-yl group in the molecular structure is particularly noteworthy, as pyridine derivatives have been extensively studied for their role in drug design. This moiety can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. The 5-Oxo functional group further contributes to the molecule's complexity, affecting its reactivity and potential therapeutic applications. Together, these structural features make Rac-Tert-butyl (2R,3S)-5-Oxo-3-(Pyridin-3-yl)piperazine-2-Carboxylate a promising candidate for further investigation.
One of the most exciting aspects of this compound is its potential in the treatment of central nervous system (CNS) disorders. Research has shown that piperazine derivatives can interact with serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and movement. The unique stereochemistry of (2R,3S) configuration suggests that this compound may exhibit higher selectivity for specific receptors compared to other piperazine-based drugs. This could lead to fewer side effects and improved patient outcomes.
Moreover, the tert-butyl group in the molecule may enhance its metabolic stability, a critical factor in drug development. By reducing susceptibility to enzymatic degradation, this group can prolong the compound's half-life in the body, allowing for more effective dosing regimens. Such properties are highly desirable in pharmaceuticals aiming for long-term therapeutic effects.
Recent studies have also explored the use of piperazine derivatives in oncology. Piperazines have been found to inhibit kinases and other enzymes involved in cancer cell proliferation. The structural features of Rac-Tert-butyl (2R,3S)-5-Oxo-3-(Pyridin-3-yl)piperazine-2-Carboxylate may make it a potent inhibitor of specific oncogenic pathways, offering a new approach to cancer treatment. Preliminary computational studies suggest that this compound can bind effectively to target proteins, potentially disrupting cancer cell growth and survival.
The role of pyridine derivatives in drug development cannot be overstated. Pyridine-based compounds have shown promise in various therapeutic areas, including antiviral and antibacterial applications. The presence of the pyridin-3-yl group in our compound may enhance its interactions with bacterial enzymes or viral proteases, making it an effective candidate for antimicrobial therapies. This versatility underscores the importance of exploring diverse structural motifs in medicinal chemistry.
In conclusion, Rac-Tert-butyl (2R,3S)-5-Oxo-3-(Pyridin-3-yl)piperazine-2-Carboxylate (CAS No. 2639371-35-8) represents a significant advancement in pharmaceutical research. Its unique structural features and potential biological activities make it a promising candidate for treating CNS disorders, oncology applications, and antimicrobial therapies. As research continues to uncover new insights into this compound's properties and mechanisms of action, it is likely to play a crucial role in the development of next-generation therapeutics.
2639371-35-8 (rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate) 関連製品
- 2030437-32-0(4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid)
- 1209587-37-0(4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride)
- 1421482-68-9(N-(furan-3-yl)methyl-N-(2-methoxyethyl)-2-phenoxypropanamide)
- 1803738-60-4(5-Fluoro-4-methyl-2-(trifluoromethyl)aniline)
- 2323072-04-2(N-Fmoc-5-methoxy-L-norvaline)
- 2760850-48-2(1H-Indazol-3-amine, 6-bromo-5-fluoro-1-methyl-)
- 137337-73-6(bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate)
- 67738-67-4(3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one)
- 1805113-06-7(Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate)
- 1105215-63-1(N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide)




